molecular formula C16H16N2O2 B7672664 2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone

2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone

Cat. No.: B7672664
M. Wt: 268.31 g/mol
InChI Key: AIZMBCLKVGGZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of new therapeutic agents.

    Medicine: The compound has been investigated for its potential anticancer, antiviral, and antimicrobial activities, making it a promising candidate for pharmaceutical research.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes .

Comparison with Similar Compounds

2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone can be compared with other indole and pyridine derivatives:

    Indole-3-acetic acid: A plant hormone with applications in agriculture.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    Pyridine-2-carboxylic acid: A compound used in the synthesis of various pharmaceuticals and agrochemicals.

    2,3-Diphenyl-1H-indole: A compound with analgesic and anti-inflammatory properties.

The uniqueness of this compound lies in its combined indole and pyridine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-20-15-13(7-5-10-17-15)16(19)18-11-9-12-6-3-4-8-14(12)18/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZMBCLKVGGZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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